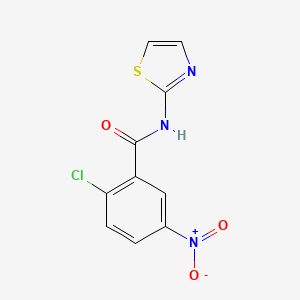

![molecular formula C19H17N3O3 B2714132 6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 899736-41-5](/img/structure/B2714132.png)

6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

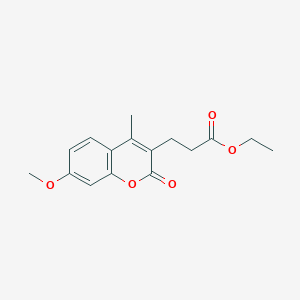

The compound “6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a type of dihydropyrimidinone derivative . It is also known as “7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione” in Chinese .

Synthesis Analysis

The synthesis of this compound has been studied in the context of anti-diabetic potential . The compound was synthesized as part of a series of dihydropyrimidinone derivatives . Another method for the synthesis of pyrimidine derivatives involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis

The molecular structure of this compound is related to the class of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . More specific structural information may be available from specialized databases .Chemical Reactions Analysis

The compound has been studied for its inhibitory activity against α-glucosidase and α-amylase, enzymes that are important in the breakdown of carbohydrates . The compound showed significant percent inhibition of α-glucosidase .Aplicaciones Científicas De Investigación

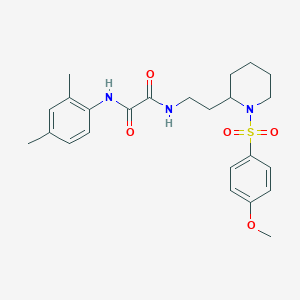

Antithrombotic Compounds Synthesis

The compound 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a variant of the chemical , has been synthesized and identified as a new antithrombotic compound with favorable cerebral and peripheral effects. This synthesis demonstrates the potential of derivatives of the parent compound in the development of antithrombotic agents (Furrer, Wágner, & Fehlhaber, 1994).

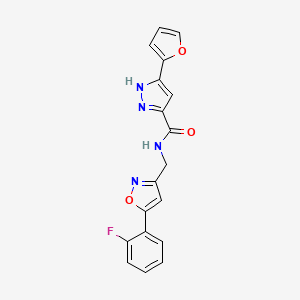

Cycloaddition Reactions in Chemistry

The compound has been involved in 1,3-dipolar cycloaddition reactions to synthesize pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. This demonstrates its role in facilitating the formation of complex chemical structures, potentially useful in various chemical syntheses (Kaur, Singh, & Singh, 2013).

Human Neutrophil Elastase Inhibitors

Derivatives of the compound, specifically 4-(4-Cyanophenyl)-1-(3-trifluoromethylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d] pyrimidine-2,5-dione, have been claimed as inhibitors of human neutrophil elastase. This suggests potential therapeutic applications in treating diseases involving HNE activity (Expert Opinion on Therapeutic Patents, 2009).

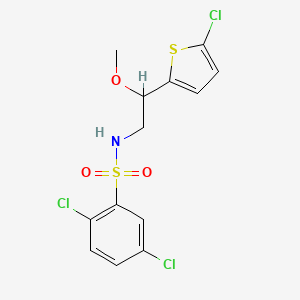

Structural and Molecular Studies

Research on isomeric compounds related to 6-Benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has provided insights into molecular structures and interactions, like hydrogen bonding and pi-pi stacking, which are crucial in understanding the compound's properties and potential applications (Avasthi et al., 2002).

Biological Activity Observations

The compound has been a focus in studies observing changes in biological activity following chemical modifications. For instance, its derivatives have shown increased anti-HIV activity after specific chemical alterations, underscoring its potential in antiviral research (Tang et al., 2015).

Electrocatalytic Applications

The chemical framework of the compound has been utilized in electrocatalytic cyclizations to form spirobarbituric dihydrofurans, indicating its potential in electrochemistry and material science applications (Elinson et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of the compound 6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, which is then absorbed into the bloodstream. By inhibiting these enzymes, the compound can potentially control the rise of blood sugar levels after meals, making it a potential candidate for the treatment of type 2 diabetes mellitus .

Mode of Action

The compound this compound interacts with its targets, α-amylase and α-glucosidase, by binding to their active sites. This binding inhibits the enzymes’ ability to break down complex carbohydrates into glucose . The compound showed significant percent inhibition of α-glucosidase, with an inhibition percentage of 81.99% when compared to the standard ascorbic acid, which had a percent inhibition of 81.18% .

Biochemical Pathways

The compound this compound affects the carbohydrate digestion pathway. By inhibiting α-amylase and α-glucosidase, the compound prevents the breakdown of complex carbohydrates into glucose, thereby reducing the amount of glucose that enters the bloodstream . This can help control blood sugar levels, particularly after meals.

Pharmacokinetics

The compound’s effectiveness in inhibiting α-amylase and α-glucosidase suggests that it may have good bioavailability .

Result of Action

The result of the action of the compound this compound is a significant reduction in the breakdown of complex carbohydrates into glucose. This leads to a decrease in the amount of glucose that enters the bloodstream after meals, which can help control blood sugar levels in individuals with type 2 diabetes mellitus .

Direcciones Futuras

Análisis Bioquímico

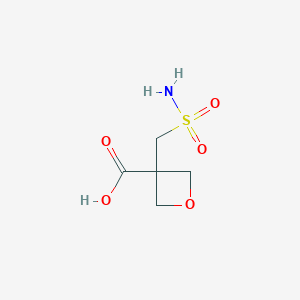

Biochemical Properties

The compound 6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has shown significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism . This suggests that it may interact with this enzyme and potentially others in the body, affecting biochemical reactions.

Molecular Mechanism

Its inhibitory activity against α-glucosidase suggests it may bind to this enzyme, potentially inhibiting its activity .

Metabolic Pathways

Given its inhibitory activity against α-glucosidase, it may be involved in pathways related to carbohydrate metabolism .

Propiedades

IUPAC Name |

6-benzyl-4-(4-hydroxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c23-14-8-6-13(7-9-14)17-16-15(20-19(25)21-17)11-22(18(16)24)10-12-4-2-1-3-5-12/h1-9,17,23H,10-11H2,(H2,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXODDFIFWAILW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)N1CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714050.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714053.png)

![N-(benzo[b]thiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2714057.png)

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2714058.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2714062.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2714066.png)

![2,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2714070.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2714072.png)